{[4-(Propan-2-yl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate
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Description
Synthesis Analysis
The synthesis of such a compound could potentially involve several steps, including the formation of the carbamoyl group and the introduction of the 2-chloropyridine-3-carboxylate moiety. The Suzuki–Miyaura coupling reaction could be a possible method for forming the carbon-carbon bond in this compound . This reaction is widely used in organic chemistry for creating carbon-carbon bonds, and it involves the use of a palladium catalyst and an organoboron reagent .Molecular Structure Analysis
The molecular structure of “{[4-(Propan-2-yl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate” is likely to be complex due to the presence of several functional groups. The molecule contains a total of 44 bond(s). There are 22 non-H bond(s), 8 multiple bond(s), 5 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 2 secondary amide(s) (aliphatic), 1 ether(s) (aliphatic), and 1 Oxolane(s) .Chemical Reactions Analysis
The chemical reactions involving “this compound” could be diverse, depending on the reaction conditions and the reagents used. For instance, the compound could undergo reactions at the benzylic position, which is the carbon atom adjacent to the aromatic ring . These reactions could include free radical bromination, nucleophilic substitution, and oxidation .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its molecular structure. Given the presence of several functional groups in the molecule, it is likely to exhibit a range of chemical behaviors. For instance, the carbamoyl group could participate in hydrogen bonding, while the aromatic ring could engage in π-π stacking interactions .Future Directions
The future directions for research on “{[4-(Propan-2-yl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate” could include further exploration of its synthesis, reactivity, and potential applications. For instance, the Suzuki–Miyaura coupling reaction, which could be used in its synthesis, is a versatile method for forming carbon-carbon bonds and has been widely used in the synthesis of pharmaceuticals, agrochemicals, and materials . Therefore, this compound could potentially be of interest in these areas.
Properties
IUPAC Name |
[2-oxo-2-(4-propan-2-ylanilino)ethyl] 2-chloropyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c1-11(2)12-5-7-13(8-6-12)20-15(21)10-23-17(22)14-4-3-9-19-16(14)18/h3-9,11H,10H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHXMSXBYPWEINB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)COC(=O)C2=C(N=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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